Cumyl-CB-megaclone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CUMYL-CB-MeGACLONE is a gamma-carboline based synthetic cannabinoid receptor agonist. It has been identified as a designer drug and was first discovered in Hungary in April 2020 . The compound is known for its psychoactive effects, which are similar to those of other synthetic cannabinoids .
Preparation Methods
The synthesis of CUMYL-CB-MeGACLONE involves several steps, starting with the preparation of the gamma-carboline core structure. The synthetic route typically includes the following steps:
Formation of the gamma-carboline core: This involves the cyclization of appropriate precursors under specific conditions.
Introduction of the cyclobutylmethyl group: This step involves the alkylation of the gamma-carboline core with cyclobutylmethyl halides.
Addition of the 1-methyl-1-phenylethyl group:
Chemical Reactions Analysis
CUMYL-CB-MeGACLONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
CUMYL-CB-MeGACLONE is primarily used in scientific research to study the effects of synthetic cannabinoids on the human body. It is used in forensic and toxicological studies to understand its metabolism, pharmacokinetics, and toxicological profile . The compound is also used in receptor binding studies to investigate its affinity and efficacy at cannabinoid receptors .
Mechanism of Action
CUMYL-CB-MeGACLONE exerts its effects by binding to cannabinoid receptors in the brain, specifically the CB1 and CB2 receptors. This binding leads to the activation of these receptors, resulting in various psychoactive effects. The compound has a high binding affinity for the CB1 receptor, which is primarily responsible for its psychoactive effects .
Comparison with Similar Compounds
CUMYL-CB-MeGACLONE is similar to other synthetic cannabinoids such as CUMYL-CH-MEGACLONE, 5F-CUMYL-PEGACLONE, and CUMYL-PEGACLONE . These compounds share a similar gamma-carboline core structure but differ in the substituents attached to the core. For example, 5F-CUMYL-PEGACLONE has a fluoropentyl group instead of the cyclobutylmethyl group found in this compound . The unique structural features of this compound contribute to its distinct pharmacological profile and effects.
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C25H26N2O |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
5-(cyclobutylmethyl)-2-(2-phenylpropan-2-yl)pyrido[4,3-b]indol-1-one |
InChI |
InChI=1S/C25H26N2O/c1-25(2,19-11-4-3-5-12-19)27-16-15-22-23(24(27)28)20-13-6-7-14-21(20)26(22)17-18-9-8-10-18/h3-7,11-16,18H,8-10,17H2,1-2H3 |
InChI Key |
VOCGZWPYRQJUMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)N2C=CC3=C(C2=O)C4=CC=CC=C4N3CC5CCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.